STPP vs. Sodium Pyrophosphate (SPP) in Meat Processing: Water-Holding Capacity and Cooking Yield
In a direct head-to-head comparison in buffalo meat patties, sodium pyrophosphate (SPP) demonstrated greater overall effectiveness than sodium tripolyphosphate (STPP) for improving water-holding capacity (WHC), emulsion stability, and cooking yield [1]. The study established a rank order of phosphate efficacy as SPP > STPP > SHMP [1]. STPP nonetheless significantly outperformed sodium hexametaphosphate (SHMP), which showed 'significantly poorer effects' [1]. This places STPP in an intermediate position—more effective than long-chain polyphosphates for meat hydration but less potent than pyrophosphate.
| Evidence Dimension | Relative efficacy for improving meat quality parameters (pH, WHC, cooking yield) |
|---|---|
| Target Compound Data | STPP significantly increased pH, WHC, EC, SSP, and decreased cooking loss; ranked second among phosphates tested |
| Comparator Or Baseline | SPP (sodium pyrophosphate): highest efficacy; SHMP (sodium hexametaphosphate): significantly poorer effects |
| Quantified Difference | Efficacy order: SPP > STPP > SHMP. Blends containing 65% SPP + 17.5% STPP + 17.5% SAPP were equally effective as 100% SPP while reducing sodium by 3% |
| Conditions | Buffalo meat and patties; phosphate addition at 0.3%, 0.5%, 0.7% with 2% NaCl |
Why This Matters
Procurement specialists formulating phosphate blends for processed meats should select STPP as a cost-effective intermediate performer that delivers superior WHC to SHMP while enabling sodium reduction when blended with SPP.
- [1] Anjaneyulu, A. S. R., Sharma, N., & Kondaiah, N. (1989). Evaluation of salt, polyphosphates and their blends at different levels on physicochemical properties of buffalo meat and patties. Meat Science, 25(4), 293-306. View Source
